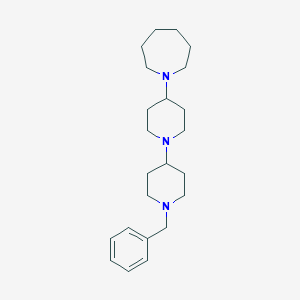![molecular formula C16H24N2O2S B247120 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247120.png)
1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine, also known as MS-222, is a common anesthetic agent used in scientific research. This compound has been widely used in aquatic animal studies due to its effectiveness in inducing anesthesia and its low toxicity levels. In
Mechanism of Action
1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine acts as a potent anesthetic by binding to and blocking the N-methyl-D-aspartate (NMDA) receptors in the central nervous system. This leads to a decrease in neuronal activity and a loss of consciousness in the animal. 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine also has a muscle relaxant effect, which makes it useful in surgical procedures.
Biochemical and Physiological Effects:
1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine has been shown to have minimal effects on the physiological parameters of aquatic animals such as heart rate, blood pressure, and oxygen consumption. However, prolonged exposure to 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine can lead to respiratory depression and acidosis. It is important to note that 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine is not recommended for use in mammals due to its potential to cause respiratory arrest.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine as an anesthetic agent is its effectiveness in inducing anesthesia in aquatic animals. It has a rapid onset of action and a short recovery time, which makes it ideal for use in studies that require repeated immobilization of animals. However, 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine has some limitations, including its potential to cause respiratory depression and acidosis in prolonged exposures. It is also not recommended for use in mammals.
Future Directions
There are several future directions for the use of 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine in scientific research. One area of interest is the development of alternative anesthetic agents that are more effective and less toxic than 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine. Another area of interest is the investigation of the long-term effects of 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine exposure on aquatic animals. Finally, there is a need for further research into the mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine and its effects on the central nervous system.
Synthesis Methods
1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine is synthesized through a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 4-piperidone to form 1-(4-methylphenylsulfonyl)-4-piperidone. This intermediate is then reacted with 1-chloro-2,2,2-trifluoroethane to produce 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine. The final product is obtained through recrystallization and purification.
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine is commonly used in scientific research as an anesthetic agent for aquatic animals such as fish, amphibians, and reptiles. It is particularly useful in studies that require the immobilization of animals for surgical procedures or physiological measurements. 1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine has also been used in studies investigating the effects of environmental stressors on aquatic animals.
properties
Product Name |
1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine |
|---|---|
Molecular Formula |
C16H24N2O2S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C16H24N2O2S/c1-14-4-6-16(7-5-14)21(19,20)18-12-8-15(9-13-18)17-10-2-3-11-17/h4-7,15H,2-3,8-13H2,1H3 |
InChI Key |
YOYJLQANNRMGCG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247046.png)
![1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247047.png)
![3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B247048.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247049.png)
![1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247051.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247054.png)
![1-(2-Fluorophenyl)-4-[1-(3-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247055.png)
![1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247059.png)
![1-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247060.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)